molecular formula C12H17NO B1423481 4-(4-Methoxyphenyl)-2-methylpyrrolidine CAS No. 91563-34-7

4-(4-Methoxyphenyl)-2-methylpyrrolidine

Cat. No. B1423481
CAS RN: 91563-34-7
M. Wt: 191.27 g/mol
InChI Key: QVGZCXWSVLIGDZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the nature of the chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions. It may also involve studying the kinetics and thermodynamics of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also involve studying its chemical stability and reactivity.


Scientific Research Applications

Pharmacological Profiles

4-(4-Methoxyphenyl)-2-methylpyrrolidine and its derivatives have been explored in pharmacology, particularly as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) examined (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), an active form of a novel 5-HT(2A) receptor antagonist. This compound demonstrated potent inhibition of platelet aggregation induced by serotonin, suggesting potential applications in cardiovascular health (Ogawa et al., 2002).

Synthesis Applications

The compound's derivatives are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility in creating various medicinal intermediates (Singh & Umemoto, 2011).

Biochemical Synthesis

Ma et al. (2020) developed a concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, key intermediates for tropane alkaloids. This synthesis highlights the compound's relevance in producing complex organic molecules (Ma et al., 2020).

Chemical Transformations

Research by Voskressensky et al. (2014) explored the transformation of tetrahydro-pyrrolobenzodiazepines with 4-phenyl-, p-methoxyphenyl-, and thienylpyrrolo[1,2-a][1,4]benzo-diazepines. This study demonstrates the compound's role in chemical transformations to create substituted pyrroles (Voskressensky et al., 2014).

Treatment of Pancreatitis

Ogawa et al. (2005) investigated the effects of R-102444 and its metabolite R-96544 on acute and chronic pancreatitis. These compounds, as selective 5-HT2A receptor antagonists, showed potential in inhibiting the progression of pancreatitis (Ogawa et al., 2005).

Chemical Analysis

Smirnov et al. (1970) studied the aminomethylation of 2-(4′-methoxyphenyl)- and 2-(4′-hydroxyphenyl)-3-hydroxypyridines, contributing to the analytical understanding of related compounds (Smirnov et al., 1970).

Photodynamic Therapy

Uslan and Sesalan (2013) prepared silicon phthalocyanines with pyrrolidine moieties, investigating their binding to DNA and potential as DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).

Cancer Research

Gupton et al. (1999) examined pyrrole derivatives for their cytotoxicity against leukemias and lymphomas, showcasing the potential of 4-(4-Methoxyphenyl)-2-methylpyrrolidine derivatives in cancer research (Gupton et al., 1999).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate measures in case of exposure or spillage.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze it.


properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(8-13-9)10-3-5-12(14-2)6-4-10/h3-6,9,11,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGZCXWSVLIGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CF Bender - 2007 - search.proquest.com
The hydroamination of secondary alkenyl amines catalyzed by a mixture of [Pt (C 2 H 4) Cl 2] 2 (2.5 mol%) and PPh 3 (5 mol%) yielded pyrrolidines and a selected piperidine derivative …
Number of citations: 0 search.proquest.com

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